molecular formula C9H8F2O B1500448 2,2-Difluoro-1-m-tolyl-ethanone

2,2-Difluoro-1-m-tolyl-ethanone

Cat. No.: B1500448
M. Wt: 170.16 g/mol
InChI Key: FZJVFCMGVQEBAT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-m-tolyl-ethanone (CAS: 50562-05-5) is a fluorinated aromatic ketone characterized by a meta-tolyl (m-tolyl; C₆H₄(CH₃)-3) group attached to a difluoro-substituted ethanone moiety. Its molecular formula is C₉H₈F₂O, with a molecular weight of 170.16 g/mol. The compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine atoms, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2,2-difluoro-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H8F2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3

InChI Key

FZJVFCMGVQEBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Tolyl Ethanones: Substituent Effects

The substituent pattern (position of the methyl group on the aryl ring) and fluorine count significantly alter physicochemical properties. Key analogues include:

Compound Name CAS Number Substituent Position Fluorine Count Molecular Formula Molecular Weight (g/mol)
2,2-Difluoro-1-m-tolyl-ethanone 50562-05-5 meta (3-CH₃) 2 C₉H₈F₂O 170.16
2,2-Difluoro-1-p-tolyl-ethanone 704-36-9 para (4-CH₃) 2 C₉H₈F₂O 170.16
2,2,2-Trifluoro-1-m-tolyl-ethanone 1736-06-7 meta (3-CH₃) 3 C₉H₇F₃O 188.15
2,2,2-Trifluoro-1-p-tolyl-ethanone 394-59-2 para (4-CH₃) 3 C₉H₇F₃O 188.15

Key Observations :

  • Fluorine Content : Trifluoro derivatives (e.g., 1736-06-7) have increased electronegativity, enhancing dipole moments and boiling points relative to difluoro counterparts .
  • Reactivity : Fluorine atoms deactivate the ketone group, reducing nucleophilic attack susceptibility. Trifluoro derivatives are less reactive in condensation reactions than difluoro compounds .

Functional Group Modifications

Hydroxyacetophenones

Compounds like 2-(2-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 101068-28-4) demonstrate how hydroxyl groups introduce hydrogen-bonding networks, increasing solubility in polar solvents—a contrast to fluorinated tolyl ethanones, which are more lipophilic .

Heterocyclic Derivatives

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS: N/A) incorporates a triazole ring, enabling biological activity (e.g., antifungal properties) absent in simpler fluorinated ethanones .

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